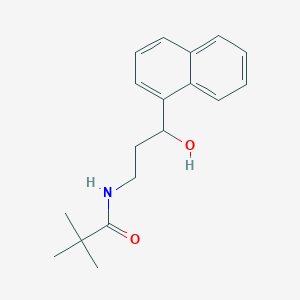
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pivalamide, also known as HPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPP is a derivative of pivalic acid and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Antiproliferative and Pro-Apoptotic Effects
- Anticancer Properties: Compounds similar to N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pivalamide, particularly those in the hydroxynaphthanilide class, have demonstrated promising anticancer properties. These compounds have been found to show antiproliferative activity against cancer cells without affecting the proliferation of non-tumor cells. The ability to induce cell cycle arrest and apoptosis in cancer cells highlights their potential as models for novel anticancer agents (Kauerová et al., 2016).
Chemical Synthesis and Structural Analysis
- Synthesis and Characterization: Derivatives of N-(arylcarbamothioyl)cyclohexanecarboxamide, including those with naphthalen-1yl substituents, have been synthesized and characterized. The structural analysis of these compounds, such as via X-ray diffraction, provides insights into their chemical properties and potential applications in various fields (Özer et al., 2009).
Naphthalene Diimides (NDIs) Applications
- Versatile Applications: Naphthalene diimides (NDIs), closely related to the chemical structure , have seen wide applications in supramolecular chemistry, sensors, molecular switching devices, and even in medical applications like DNA intercalation for medicinal purposes. Their use in artificial photosynthesis and solar cell technology further underlines their importance in scientific research (Kobaisi et al., 2016).
Medicinal Chemistry
- Antimycobacterial Activity: Research has shown that certain N-alkoxyphenyl-anilides of hydroxynaphthalene display significant antibacterial and antimycobacterial activities, suggesting potential use in developing new treatments for bacterial infections (Goněc et al., 2015).
Agricultural Applications
- Herbicidal Activity: Studies on ring-substituted hydroxynaphthalene carboxanilides have demonstrated their potential as herbicides. Their ability to inhibit photosynthetic electron transport in plants indicates their usefulness in controlling unwanted vegetation (Kos et al., 2013).
Material Science
- Liquid Crystal Alignment Layers: Research into polyimides derived from novel naphthalene diamines has shown potential applications in liquid crystal alignment layers. This highlights the role of naphthalene derivatives in the development of materials for electronic displays (Xia et al., 2013).
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-18(2,3)17(21)19-12-11-16(20)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,16,20H,11-12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNFUZUEQBEHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC(C1=CC=CC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(3-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2679994.png)
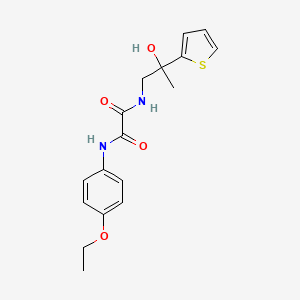
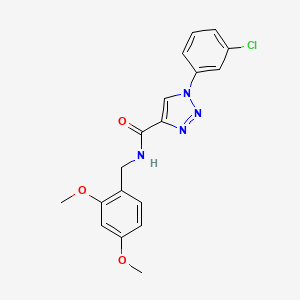
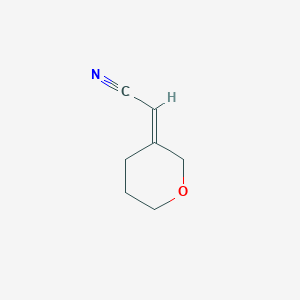
![N-cyclohexyl-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2679999.png)
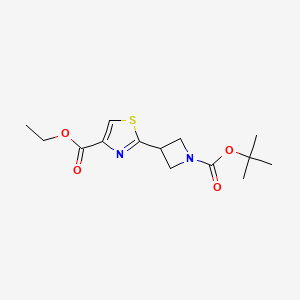

![6-Tert-butyl-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2680006.png)
![1-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2680007.png)

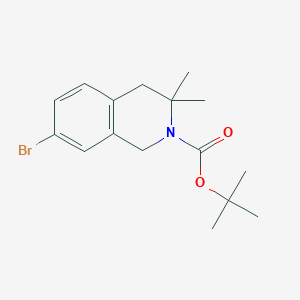
![N-(3-chloro-2-fluorophenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2680013.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2680014.png)

